Enantiomer-Specific Drug Intermediate Utility: (2S,4R) for HIV Protease Inhibition vs. (2R,4S) for NMDA Antagonism
The (2S,4R)‑4‑hydroxypipecolic acid scaffold is a mandatory intermediate for the HIV‑1 protease inhibitor palinavir, whereas its enantiomer (2R,4S) is the required precursor for the NMDA receptor antagonist CGS 20281 [1]. This divergent biological targeting demonstrates that the two enantiomers are pharmacologically non‑interchangeable. The absolute configuration directly determines which therapeutic pathway the building block can support [1].
| Evidence Dimension | Biological target pathway determined by absolute configuration |
|---|---|
| Target Compound Data | (2S,4R)-4-hydroxypipecolic acid → palinavir (HIV-1 protease inhibitor) [1] |
| Comparator Or Baseline | (2R,4S)-4-hydroxypipecolic acid → CGS 20281 (competitive NMDA receptor antagonist) [1] |
| Quantified Difference | Orthogonal therapeutic indications; no cross-utility possible |
| Conditions | Literature review of synthetic intermediates for clinical-stage drug candidates; stereochemistry confirmed by X-ray and NMR [1]. |
Why This Matters
Procuring the wrong enantiomer yields a building block that is chemically identical by many analytical measures but biologically directed toward an entirely different target, making enantiomeric purity a critical procurement specification.
- [1] Gillard, J., et al. (1999). A new route to (2S,4R)- and (2R,4S)-4-hydroxypipecolic acid. Tetrahedron: Asymmetry, 10(21), 4231–4237. View Source
